molecular formula C6H4N6 B2926779 5-Amino-[1,2,4]triazolo[1,5-A]pyrimidine-6-carbonitrile CAS No. 28524-58-5

5-Amino-[1,2,4]triazolo[1,5-A]pyrimidine-6-carbonitrile

Cat. No.: B2926779
CAS No.: 28524-58-5
M. Wt: 160.14
InChI Key: LCDRZWPFFGXXGE-UHFFFAOYSA-N
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Description

5-Amino-[1,2,4]triazolo[1,5-A]pyrimidine-6-carbonitrile is a heterocyclic compound that has garnered significant interest due to its diverse biological and chemical properties. This compound is part of the triazolopyrimidine family, known for their pharmaceutical applications, including antimicrobial, anticancer, and anti-inflammatory activities .

Future Directions

The future directions in the research of this compound could involve the development of regioselective one-pot procedures for the synthesis of 2-amino-7-aryl-5-methyl- and 2-amino-5-aryl-7-methyl-TZPs of interest in the preparation of antiviral agents . Additionally, the novel synthesized scaffolds could be functionalized at the C-2 position and evaluated for their antiviral activity against RNA viruses .

Preparation Methods

Synthetic Routes and Reaction Conditions

One efficient method for synthesizing 5-Amino-[1,2,4]triazolo[1,5-A]pyrimidine-6-carbonitrile involves a three-component one-pot reaction. This method uses 3-amino-1,2,4-triazole, malononitrile, and aryl aldehydes in the presence of 20 mol% NaOH in ethanol under heating or ultrasonic irradiation . This approach offers advantages such as short reaction times, high yields, and operational simplicity.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the one-pot synthesis method mentioned above can be scaled up for industrial applications. The use of microwave irradiation and eco-friendly catalysts can further enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Amino-[1,2,4]triazolo[1,5-A]pyrimidine-6-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve solvents like ethanol or dimethylformamide and catalysts like NaOH or CuBr .

Major Products

The major products formed from these reactions include various substituted triazolopyrimidines, dihydro derivatives, and other heterocyclic compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-[1,2,4]triazolo[1,5-A]pyrimidine-6-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its wide range of applications in various fields make it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

5-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N6/c7-1-4-2-12-6(9-3-10-12)11-5(4)8/h2-3H,(H2,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCDRZWPFFGXXGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC2=NC=NN21)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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